Cas no 1267784-25-7 (1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-Chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a triazole core functionalized with a chlorophenylmethyl group, a methoxymethyl substituent, and an aldehyde moiety. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive functional groups, such as the aldehyde and triazole ring, allows for further derivatization, enabling applications in cross-coupling reactions, cyclizations, and the synthesis of biologically active molecules. The compound's stability and well-defined reactivity profile enhance its utility in research and industrial settings. Proper handling and storage are recommended due to its sensitivity to moisture and light.
1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde structure
1267784-25-7 structure
Product Name:1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:1267784-25-7
MF:C12H12ClN3O2
MW:265.695581436157
CID:6136214
PubChem ID:82203423
Update Time:2025-08-05

1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • EN300-1610478
    • 1267784-25-7
    • 1-[(2-chlorophenyl)methyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • Inchi: 1S/C12H12ClN3O2/c1-18-8-12-11(7-17)14-15-16(12)6-9-4-2-3-5-10(9)13/h2-5,7H,6,8H2,1H3
    • InChI Key: PSSRPLJZLHWZRC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C(=C(C=O)N=N1)COC

Computed Properties

  • Exact Mass: 265.0618043g/mol
  • Monoisotopic Mass: 265.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57Ų

1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Introduction to 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1267784-25-7) and Its Emerging Applications in Chemical Biology

The compound 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1267784-25-7) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a structurally complex molecule, it features a triazole core linked to an aldehyde functionality, further substituted with a chlorophenylmethyl group and a methoxymethyl side chain. This unique arrangement has garnered significant attention in recent years due to its potential as a bioactive scaffold and its utility in the development of novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of triazole derivatives in medicinal chemistry. The triazole ring, known for its stability and versatility, serves as an excellent platform for modulating biological pathways. In particular, the aldehyde group in this compound (1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde) offers a reactive site for further functionalization, enabling the synthesis of diverse derivatives with tailored pharmacological properties. This reactivity has been exploited in the design of molecules targeting various disease mechanisms.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of small-molecule inhibitors. The chlorophenylmethyl group provides a hydrophobic anchor that can interact with specific pockets in protein targets, while the methoxymethyl side chain introduces steric bulk and electronic modulation. Such structural features are critical for achieving high binding affinity and selectivity. In recent studies, derivatives of this class have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation.

The aldehyde functionality (1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde) also facilitates conjugation with biomolecules such as peptides and nucleotides through Schiff base formation or condensation reactions. This capability has opened up avenues for the development of targeted therapeutics, including aptamers and peptidomimetics. For instance, researchers have leveraged this compound to create probes for imaging protein-protein interactions in living cells, underscoring its utility beyond traditional drug discovery applications.

From a synthetic chemistry perspective, the preparation of 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde exemplifies modern methodologies in heterocyclic construction. The synthesis typically involves multi-step processes starting from readily available precursors such as 2-chlorobenzyl halides and azides. The formation of the triazole ring is often achieved through cycloaddition reactions like the Huisgen azide-alkyne cycloaddition or transition-metal-catalyzed coupling reactions. These approaches highlight the growing sophistication of synthetic strategies in constructing complex molecular architectures.

In clinical research, compounds structurally related to 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde have been investigated for their potential to modulate immune responses. The triazole moiety has been shown to influence cytokine production and immune cell signaling pathways, making it relevant for therapies targeting autoimmune diseases or viral infections. Preliminary studies suggest that modifications to the substituents on the triazole ring can fine-tune these effects without compromising safety profiles.

The methoxymethyl group (1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde) adds another layer of complexity to the molecule’s behavior. This functional group can participate in hydrogen bonding interactions or serve as a site for further derivatization via oxidation or reduction reactions. Such versatility makes it an attractive choice for designing molecules with enhanced solubility or metabolic stability—a critical factor in drug development.

Computational modeling has played an increasingly important role in understanding the interactions between 1-(2-chlorophenyl)methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde and biological targets. Molecular dynamics simulations combined with quantum mechanical calculations have provided insights into how different substituents affect binding affinity and selectivity. These predictions guide experimental efforts by prioritizing analogs with optimized properties before costly wet-lab synthesis.

The broader significance of this compound lies in its embodiment of contemporary pharmaceutical design principles: structural complexity balanced with functional predictability; reactivity tailored for biological interaction; synthetic accessibility enabled by advanced methodologies; and computational tools that accelerate discovery cycles. As research continues into new applications—such as photodynamic therapy or enzyme engineering—the relevance of scaffolds like triazole derivatives (CAS No 1267784-25-7) will undoubtedly grow.

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